5,6-DIMETHYL 7-(5-BROMO-2-HYDROXYPHENYL)-2-OXO-2H,3H,7H-THIOPYRANO[2,3-D][1,3]THIAZOLE-5,6-DICARBOXYLATE
Overview
Description
5,6-DIMETHYL 7-(5-BROMO-2-HYDROXYPHENYL)-2-OXO-2H,3H,7H-THIOPYRANO[2,3-D][1,3]THIAZOLE-5,6-DICARBOXYLATE is a complex organic compound that belongs to the class of thiopyrano[2,3-d][1,3]thiazole derivatives. This compound is characterized by its unique structure, which includes a thiopyrano ring fused with a thiazole ring, and various functional groups such as bromine, hydroxyl, and carboxylate groups. The presence of these functional groups imparts significant chemical reactivity and potential biological activity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-DIMETHYL 7-(5-BROMO-2-HYDROXYPHENYL)-2-OXO-2H,3H,7H-THIOPYRANO[2,3-D][1,3]THIAZOLE-5,6-DICARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the condensation of a suitable α-haloketone with thiourea under acidic conditions.
Formation of the Thiopyrano Ring: The thiopyrano ring is formed by cyclization of the thiazole derivative with a suitable dicarbonyl compound in the presence of a base.
Introduction of Functional Groups: The bromine and hydroxyl groups are introduced through electrophilic aromatic substitution reactions, while the carboxylate groups are introduced through esterification reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5,6-DIMETHYL 7-(5-BROMO-2-HYDROXYPHENYL)-2-OXO-2H,3H,7H-THIOPYRANO[2,3-D][1,3]THIAZOLE-5,6-DICARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of hydroxyl derivatives
Substitution: Formation of substituted derivatives with various functional groups
Scientific Research Applications
5,6-DIMETHYL 7-(5-BROMO-2-HYDROXYPHENYL)-2-OXO-2H,3H,7H-THIOPYRANO[2,3-D][1,3]THIAZOLE-5,6-DICARBOXYLATE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,6-DIMETHYL 7-(5-BROMO-2-HYDROXYPHENYL)-2-OXO-2H,3H,7H-THIOPYRANO[2,3-D][1,3]THIAZOLE-5,6-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Modulating Receptors: Interacting with cellular receptors to modulate signaling pathways.
Altering Gene Expression: Influencing the expression of genes involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
Thiopyrano[2,3-d][1,3]thiazole Derivatives: Compounds with similar core structures but different functional groups.
Thiazole Derivatives: Compounds containing the thiazole ring but lacking the thiopyrano ring.
Pyrano Derivatives: Compounds containing the pyrano ring but lacking the thiazole ring.
Uniqueness
5,6-DIMETHYL 7-(5-BROMO-2-HYDROXYPHENYL)-2-OXO-2H,3H,7H-THIOPYRANO[2,3-D][1,3]THIAZOLE-5,6-DICARBOXYLATE is unique due to its specific combination of functional groups and fused ring structure, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.
Properties
IUPAC Name |
dimethyl 7-(5-bromo-2-hydroxyphenyl)-2-oxo-3,7-dihydrothiopyrano[2,3-d][1,3]thiazole-5,6-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO6S2/c1-23-14(20)10-9(7-5-6(17)3-4-8(7)19)11-13(18-16(22)26-11)25-12(10)15(21)24-2/h3-5,9,19H,1-2H3,(H,18,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBKLYDGGUSMLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C(C1C3=C(C=CC(=C3)Br)O)SC(=O)N2)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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